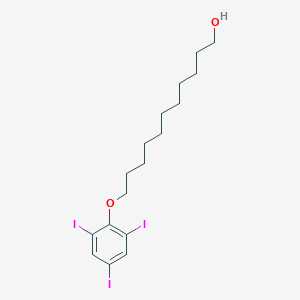

11-(2,4,6-Triiodophenoxy)undecan-1-OL

Description

Properties

CAS No. |

753001-95-5 |

|---|---|

Molecular Formula |

C17H25I3O2 |

Molecular Weight |

642.1 g/mol |

IUPAC Name |

11-(2,4,6-triiodophenoxy)undecan-1-ol |

InChI |

InChI=1S/C17H25I3O2/c18-14-12-15(19)17(16(20)13-14)22-11-9-7-5-3-1-2-4-6-8-10-21/h12-13,21H,1-11H2 |

InChI Key |

ABAZOUWIAYJEFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1I)OCCCCCCCCCCCO)I)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest analogs include 10-undecen-1-ol, 11-azido-3,6,9-trioxaundecan-1-amine, and other iodinated phenolic derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences

Iodination vs. In contrast, azide-containing analogs (e.g., 11-azido-3,6,9-trioxaundecan-1-amine) are highly reactive in click chemistry but pose explosion risks .

Chain Flexibility: The triethylene glycol spacer in 11-azido-3,6,9-trioxaundecan-1-amine improves solubility and biocompatibility, whereas the rigid triiodophenoxy group in the target compound may limit conformational flexibility .

Q & A

Q. What synthetic methodologies are reported for 11-(2,4,6-Triiodophenoxy)undecan-1-OL, and what catalysts are critical for phenoxy group attachment?

The synthesis typically involves a two-step approach:

- Alkylation : Phenol is alkylated with undecan-1-ol using p-toluenesulphonic acid as a catalyst. Optimal conditions include a phenol-to-alcohol molar ratio of 1:2 and temperatures between 110–130°C to achieve >90% yield .

- Iodination : The phenoxy intermediate undergoes electrophilic iodination using iodine monochloride (ICl) or iodine in the presence of oxidizing agents. This step requires careful control of stoichiometry (3:1 iodine-to-phenol ratio) to avoid over-iodination . Characterization via NMR and mass spectrometry confirms structural integrity.

Q. Which spectroscopic techniques are most effective for characterizing 11-(2,4,6-Triiodophenoxy)undecan-1-OL?

Key methods include:

- ¹H/¹³C NMR : Distinct chemical shifts for the triiodophenoxy group (e.g., aromatic protons at δ 7.8–8.2 ppm) and the undecanol chain (δ 1.2–1.6 ppm for methylene groups) .

- Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak (e.g., m/z ≈ 580 for C₁₇H₂₅I₃O₂) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Stretching vibrations for C-I bonds (~500 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) confirm functional groups .

Q. What are the primary research applications of this compound in academic studies?

- Spin-Labeling : The triiodophenoxy moiety enables electron paramagnetic resonance (EPR) studies for probing molecular dynamics in lipid bilayers or protein interactions .

- Intermediate in Surfactant Synthesis : Alkylated phenols derived from similar undecanol derivatives are precursors for non-ionic surfactants .

Advanced Research Questions

Q. How do steric effects from the triiodophenoxy group influence reaction yields during alkylation, and what optimization strategies are recommended?

The bulky triiodophenoxy group can hinder nucleophilic attack during alkylation, reducing yields. Mitigation strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.

- Catalyst Loading : Increasing p-toluenesulphonic acid concentration (up to 5 mol%) improves reaction kinetics .

- Temperature Gradients : Gradual heating (e.g., 80°C → 130°C) minimizes side reactions like ether formation .

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing triiodophenoxy derivatives?

Contradictions in NMR or MS data often arise from:

- Regioisomeric Byproducts : Use 2D NMR (e.g., COSY, HSQC) to distinguish between ortho/meta/para substitution patterns .

- Iodine Redistribution : LC-MS monitoring detects iodine migration, which can be suppressed by adding stabilizing agents like sodium thiosulfate .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What strategies enable the introduction of functional groups (e.g., triazoles) without destabilizing the triiodophenoxy moiety?

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently introduces triazole groups at the terminal hydroxyl of the undecanol chain. Key considerations:

- Protection of Iodine : Use tert-butyldimethylsilyl (TBS) groups to shield iodine from unintended dehalogenation during reactions .

- Solvent Compatibility : Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes iodine leaching .

Experimental Design & Data Analysis

Q. What are the critical parameters for designing reproducible iodination reactions?

- Iodine Source : ICl provides higher regioselectivity compared to elemental iodine .

- Reaction Time : 12–24 hours under reflux ensures complete iodination without degradation.

- Workup Protocol : Sequential washing with sodium bisulfite (to remove excess iodine) and brine (to neutralize acidic residues) improves purity .

Q. How can researchers assess the stability of 11-(2,4,6-Triiodophenoxy)undecan-1-OL under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.